Herbicidal Mode of Action: 2,6-DCB Metabolite Exhibits Growth Stimulation vs. Parent Compound's Inhibition
A direct head-to-head study of thirty herbicides on lipid biosynthesis in hemp sesbania (Sesbania exaltata) hypocotyls revealed a crucial functional divergence. The parent herbicide, dichlobenil (2,6-dichlorobenzonitrile), was confirmed to cause inhibition of lipid synthesis. In contrast, its primary soil metabolite, 2,6-dichlorobenzoic acid (amiben), caused a marked stimulation of lipid synthesis under the same experimental conditions [1]. This functional reversal—from an inhibitor to a stimulator of fatty acid biosynthesis—is a critical and quantifiable differentiator for studies on herbicide metabolism, environmental impact, and unintended off-target effects.
| Evidence Dimension | Effect on malonic acid-2-14C incorporation into lipids |
|---|---|
| Target Compound Data | Stimulation of incorporation |
| Comparator Or Baseline | 2,6-dichlorobenzonitrile (dichlobenil): Inhibition of incorporation |
| Quantified Difference | Reversal of effect (Inhibition vs. Stimulation) |
| Conditions | Excised hemp sesbania hypocotyls; concentration of 1 mg/L |
Why This Matters
For environmental fate studies, this data proves that the metabolite (2,6-DCBA) has a fundamentally different, and even opposite, biological effect compared to its parent compound, invalidating the use of the parent for predicting metabolite behavior.
- [1] Mann, J. D., & Pu, M. (1968). Inhibition of Lipid Synthesis by Certain Herbicides. Weed Science, 16(2), 197-198. View Source
